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molecular formula C14H15NO3 B8746758 1-(p-Methoxybenzoyloxymethyl)cyclopropane-1-acetonitrile

1-(p-Methoxybenzoyloxymethyl)cyclopropane-1-acetonitrile

Cat. No. B8746758
M. Wt: 245.27 g/mol
InChI Key: ZDHTZJRCCKIFJE-UHFFFAOYSA-N
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Patent
US07501517B2

Procedure details

261 mg of compound 10a was dissolved in 5 ml ethanol. A solution of 98 mg potassium cyanide in 5 ml water was added and the mixture was stirred at 35° C. for two days. 10 ml of a saturated aqueous sodium bicarbonate was added. The mixture was extracted twice with ethyl acetate. The combined extracts were dried with sodium sulfate and evaporated to give a yellow liquid. Purification with column chromatography (heptane/ethyl acetate 3/1) gave the title compound (38 mg) confirmed by NMR and LC/MS
Name
compound 10a
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([C:7]([O:9][CH2:10][CH:11]2[CH2:13][CH:12]2CBr)=[O:8])=[CH:5][CH:4]=1.[C-:18]#[N:19].[K+].[C:21](=O)(O)[O-].[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][C:11]2([CH2:21][C:18]#[N:19])[CH2:12][CH2:13]2)=[O:8])=[CH:16][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
compound 10a
Quantity
261 mg
Type
reactant
Smiles
COC1=CC=C(C(=O)OCC2C(C2)CBr)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
98 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification with column chromatography (heptane/ethyl acetate 3/1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=CC=C(C(=O)OCC2(CC2)CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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